molecular formula C17H23N7OS B2462145 4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2415509-10-1

4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B2462145
CAS No.: 2415509-10-1
M. Wt: 373.48
InChI Key: UIQQEBNHMPHVOW-UHFFFAOYSA-N
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Description

4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex heterocyclic compound that features a unique combination of a thiadiazole ring, a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate thiosemicarbazides with cyclopropyl carboxylic acid.

    Piperazine Ring Formation: The thiadiazole derivative is then reacted with piperazine under suitable conditions.

    Pyrimidine Ring Formation: The piperazine-thiadiazole intermediate is further reacted with a pyrimidine derivative.

    Morpholine Ring Introduction: Finally, the morpholine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to its combination of four different heterocyclic rings, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

4-[4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7OS/c1-2-13(1)15-20-21-17(26-15)24-7-5-22(6-8-24)14-3-4-18-16(19-14)23-9-11-25-12-10-23/h3-4,13H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQQEBNHMPHVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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